N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide
Description
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Properties
IUPAC Name |
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-12-11-14-7-9-16(10-8-14)22(20,21)18-15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMSXZTYQNXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide typically involves the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to yield the final product. The reaction conditions often include the use of a base, such as pyridine, to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(phenylsulfamoyl)phenyl]acetamide
- N-[4-(4-hydroxy-phenylsulfamoyl)-phenyl]acetamide
- N-[4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl]acetamide
Uniqueness
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenylsulfamoyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
